molecular formula C16H20N4O3S B2646781 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 921821-62-7

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2646781
CAS No.: 921821-62-7
M. Wt: 348.42
InChI Key: VVBLKRWFTBNKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex imidazole derivative featuring a sulfanyl (S–) bridge connecting two functional moieties: a carbamoylmethyl-substituted imidazole ring and an N-(4-ethylphenyl)acetamide group. The imidazole core is substituted at the 1-position with a carbamoylmethyl group (–CH₂CONH₂) and at the 5-position with a hydroxymethyl group (–CH₂OH). The sulfanyl linkage distinguishes it from sulfonyl (SO₂) or sulfinyl (SO) analogs, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-2-11-3-5-12(6-4-11)19-15(23)10-24-16-18-7-13(9-21)20(16)8-14(17)22/h3-7,21H,2,8-10H2,1H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLKRWFTBNKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a candidate for drug development and screening.

    Biological Studies: Its ability to interact with biological molecules can be explored for enzyme inhibition, receptor binding studies, and other biochemical assays.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound
2-{[1-(Carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Imidazole + acetamide 1-Carbamoylmethyl (–CH₂CONH₂), 5-hydroxymethyl (–CH₂OH), sulfanyl bridge (–S–) Amide, alcohol, thioether Pharmaceuticals (hypothesized)
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide Imidazole + acetamide 1-Methyl, 4-(phenylsulfonylmethyl), 5-nitro, chlorophenyl Sulfonyl, nitro, chloro Anticancer (inferred from synthesis route)
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide Benzoimidazole + acetamide 1-Ethyl, 5-methylsulfonyl, benzo-fused ring Sulfonyl, aromatic fused system Anticancer (explicitly studied)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole + pyridyl acetamide 4-Fluorophenyl, 1-methyl, 2-(R)-methylsulfinyl, pyridyl linkage Sulfinyl, fluoro, heteroaromatic Enzyme inhibition (e.g., kinase targets)
Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) Imidazole 4-Chloro, 2-cyano, 5-p-tolyl, 1-sulfonamide (–SO₂NMe₂) Sulfonamide, cyano, chloro Agrochemical (fungicide)

Key Comparative Insights

Sulfur Linkage Differences: The target’s sulfanyl (–S–) bridge is less oxidized than sulfonyl (–SO₂–) or sulfinyl (–SO–) groups in analogs (e.g., ). Sulfonamide/sulfonyl groups (e.g., in ) are associated with stronger hydrogen-bonding capacity and metabolic stability, which may explain their prevalence in pharmaceuticals and agrochemicals .

Substituent Impact on Bioactivity: The carbamoylmethyl (–CH₂CONH₂) and hydroxymethyl (–CH₂OH) groups in the target compound introduce hydrogen-bond donors/acceptors, which are critical for target binding in enzyme inhibitors (e.g., kinase or protease inhibitors) . In contrast, nitro (–NO₂) and chloro (–Cl) substituents () are often linked to electrophilic reactivity or pesticidal activity but may raise toxicity concerns in pharmaceuticals .

Spectroscopic Signatures :

  • IR spectra for sulfonyl-containing analogs (e.g., ) show strong SO₂ stretches at 1156–1378 cm⁻¹, while the target’s sulfanyl group would lack these peaks. Instead, its IR would feature –OH (3300–3500 cm⁻¹) and amide C=O (~1680 cm⁻¹) stretches .
  • ¹H-NMR of the target would display signals for the ethylphenyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂), hydroxymethyl (–CH₂OH, δ ~3.5–4.0 ppm), and amide NH (δ ~6.5–10 ppm) .

Synthetic Considerations :

  • The synthesis of imidazole-acetamide analogs often employs base-mediated alkylation (e.g., tBuOK in DMF, as in ) or sulfonylation steps. The target’s hydroxymethyl group may require protective strategies (e.g., silylation) to prevent side reactions .

Biological and Industrial Relevance :

  • Benzoimidazole derivatives () exhibit enhanced aromatic stacking interactions, making them potent in anticancer applications .
  • Cyazofamid () highlights the agrochemical utility of imidazole-sulfonamides, though the target’s polar substituents (hydroxymethyl, carbamoyl) suggest a pharmaceutical focus .

Biological Activity

The compound 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a notable member of the imidazole derivative class, recognized for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound consists of an imidazole ring, a carbamoylmethyl group, a hydroxymethyl group, and an N-(4-ethylphenyl)acetamide moiety.

Synthesis

The synthesis of this compound typically involves several steps:

  • Synthesis of the Imidazole Core : Starting with glyoxal and ammonia or primary amines.
  • Introduction of Functional Groups :
    • The carbamoylmethyl group is introduced via nucleophilic substitution.
    • The hydroxymethyl group is added through controlled oxidation.
    • The sulfanyl group is attached to the imidazole.
    • Finally, the N-(4-ethylphenyl)acetamide group is linked.

Optimization of these steps is crucial for achieving high yields and purity, often utilizing techniques like recrystallization and chromatography for purification.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. Notably, it showed potent inhibition of heme oxygenase-1 (HO-1), an enzyme associated with poor prognosis in many tumors. Inhibition of HO-1 can lead to reduced cell invasiveness and modulation of vascular endothelial growth factor (VEGF) release .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound displays anti-inflammatory effects. Its mechanism may involve inhibition of specific enzymes or pathways related to inflammation, suggesting potential applications in treating inflammatory diseases.

The proposed mechanism of action for this compound includes:

  • Enzyme Interaction : The imidazole ring may interact with various enzymes or receptors, potentially inhibiting their activity.
  • Hydrogen Bond Formation : The carbamoylmethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity towards molecular targets.

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of similar compounds. For instance, modifications in the central connecting chain can significantly affect HO-1 inhibitory activity. Compounds with shorter chains or specific substituents have shown varying degrees of potency against HO-1 and HO-2 isoforms .

Data Summary Table

Compound NameIC50 (μM)Cancer Cell LineMechanism
Compound 7i0.27DU145HO-1 Inhibition
Compound 7l8.34U87MGModulation of VEGF
Compound 11b14.4A549Anti-inflammatory Effects

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what are common yield optimization challenges?

A two-step approach is typically employed:

  • Step 1 : Condensation of 4-ethylaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Thioether linkage formation between the imidazole derivative (1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazole-2-thiol) and the acetamide intermediate using a coupling agent like DCC or EDCI. Yield optimization requires careful control of reaction temperature (reflux at 80–100°C) and catalyst selection (e.g., pyridine/zeolite systems enhance regioselectivity ). Common challenges include thiol oxidation and byproduct formation, mitigated via inert atmospheres (N₂/Ar) and column chromatography purification.

Q. How should researchers validate the compound’s structural integrity post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm, ethylphenyl aromatic protons at δ 7.1–7.3 ppm) .
  • X-ray crystallography : Resolve the imidazole-thioacetamide bond geometry (bond angles ~105–110° for C–S–C linkages) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺ ≈ 405.12 Da).

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize assays aligned with the compound’s structural analogs:

  • Enzyme inhibition : Test against kinases or hydrolases using fluorescence-based kinetic assays (e.g., ATPase activity).
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antioxidant potential : DPPH/ABTS radical scavenging assays, comparing to ascorbic acid controls.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent modulation : Synthesize derivatives with varying groups (e.g., replace 4-ethylphenyl with 4-fluorophenyl or alkyl chains) to assess hydrophobicity/electron effects.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs (e.g., imidazole-thioacetamide scaffold) .
  • Biological validation : Compare IC₅₀ values across derivatives in dose-response assays to quantify substituent impact .

Q. What experimental designs address contradictory data in solubility and stability studies?

  • Solubility conflicts : Replicate measurements in multiple solvents (DMSO, PBS) using nephelometry vs. HPLC-UV quantification to distinguish true solubility from aggregation artifacts.
  • Stability discrepancies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis of the carbamoyl group) .

Q. Which analytical techniques are critical for quantifying the compound in biological matrices?

  • HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with mobile phase (0.1% formic acid in acetonitrile/water) for serum/plasma quantification (LOD ≈ 0.1 ng/mL).
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via time-course sampling .

Q. How can environmental fate studies be designed to assess ecological risks?

  • OECD Guideline 307 : Evaluate soil biodegradation under aerobic conditions (28-day study, measuring residual compound via LC-MS).
  • Aquatic toxicity : Perform Daphnia magna acute toxicity tests (48-hour EC₅₀) and Algal growth inhibition assays (72-hour) .

Methodological Notes

  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and PCA for SAR dimensionality reduction.
  • Contradiction Resolution : Cross-validate conflicting results via orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Safety Protocols : Follow OSHA guidelines for handling thiol-containing compounds (ventilation, PPE) due to potential irritancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.